2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol
Description
Properties
IUPAC Name |
2-[[3-(aminomethyl)piperidin-1-yl]methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-12-3-4-13(17)11(6-12)9-16-5-1-2-10(7-15)8-16/h3-4,6,10,17H,1-2,5,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLCNRHJGXVSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Core with Aminomethyl Substitution
The piperidine ring substituted at the 3-position with an aminomethyl group is a critical intermediate. Common approaches to obtain this intermediate include:
Starting from protected piperidine derivatives : For example, tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate derivatives have been used as precursors, which after deprotection and functional group transformations yield aminomethyl-substituted piperidines.
Deprotection and amine functionalization : A reported method involves deprotecting a piperidine derivative under acidic conditions, followed by treatment with triphosgene and reduction steps to introduce functional groups such as amines.
Nucleophilic substitution reactions : Aminomethyl groups can be introduced via nucleophilic substitution of halogenated intermediates or via reductive amination strategies.
Preparation of 1-(4-Bromophenyl) Piperidine Intermediate
The 4-bromophenol moiety linked to the piperidine is often introduced via synthesis of 1-(4-bromophenyl) piperidine as a key intermediate. A patented synthetic route provides an efficient and industrially scalable method:
This method boasts simplicity, readily available raw materials, and high yield with minimal isomer formation, making it suitable for scale-up.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-phenylpiperidine formation | Bromobenzene + Piperidine + K t-BuO + Sulfolane, 140–165 °C, 4 h | N-phenylpiperidine intermediate |
| 2 | Bromination | N-phenylpiperidine + Brominating agent + Organic solvent | 1-(4-bromophenyl) piperidine |
| 3 | Aminomethylation of piperidine | Deprotection, triphosgene treatment, reduction (e.g., PPh3/H2O) | 3-(Aminomethyl)piperidine intermediate |
| 4 | Coupling to 4-bromophenol | Nucleophilic substitution or coupling reactions | 2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol |
Analytical Data and Purity Confirmation
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques used to confirm the structure and purity of intermediates and final products.
The patented method reports no isomer formation and high purity of 1-(4-bromophenyl) piperidine, a crucial intermediate.
Notes on Optimization and Industrial Feasibility
The synthetic route involving bromobenzene and piperidine as starting materials is advantageous due to the low cost and availability of these reagents.
Use of sulfolane as a high boiling solvent and potassium tert-butoxide as a strong base facilitates efficient nucleophilic aromatic substitution.
Purification by recrystallization or distillation under reduced pressure ensures product quality suitable for further synthetic steps.
The described methods avoid excessive steps, improving overall yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating them. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table and analysis highlight key structural and functional differences between 2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol and similar compounds from the provided evidence:
Table 1: Structural and Functional Comparison
| Compound Name (Identifier) | Core Structure | Halogen | Amine Substituent | Biological Activity (Hypothesized/Reported) | Key References |
|---|---|---|---|---|---|
| Target Compound | Piperidine + Bromophenol | Br | 3-Aminomethyl | Kinase inhibition, antimicrobial activity | |
| 5-[2-[4-(Aminomethyl)phenyl]-...chlorophenol;HCl (E2) | Imidazole + Chlorophenol | Cl | 4-(Aminomethyl)phenyl | Anticancer (DNA intercalation) | |
| 2-(((1-Methylpyrrolidin-3-yl)amino)methyl)phenol (E3) | Pyrrolidine + Phenol | None | 1-Methylpyrrolidin-3-yl | Unknown (discontinued) | |
| tert-Butyl N-(5,5-dimethylpiperidin-3-yl)carbamate (E3) | Piperidine + Carbamate | None | 5,5-Dimethylpiperidin-3-yl | Intermediate in drug synthesis |
Key Analysis
Halogenated Phenol Derivatives
- Bromine vs. Chlorine: The target compound’s bromophenol group confers greater lipophilicity and steric bulk compared to the chlorophenol analog in . However, chlorine’s smaller size in the imidazole-chlorophenol compound () could favor DNA intercalation, as seen in some anticancer agents .
- Phenol Acidity: The electron-withdrawing bromine increases phenol acidity (pKa ~8–9), enhancing hydrogen-bonding capacity compared to non-halogenated analogs like the pyrrolidine-phenol derivative (, ).
Piperidine vs. Pyrrolidine Scaffolds
- Ring Size and Conformation : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility than the pyrrolidine (5-membered) in ’s compound 15. This flexibility may improve target selectivity in kinase inhibition, as seen in other piperidine-based inhibitors .
- Aminomethyl Substitution: The 3-aminomethyl group on the piperidine enhances water solubility via protonation at physiological pH, contrasting with the methylpyrrolidine group in compound 17, which lacks ionizable amines .
Biological Activity
2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol, a compound characterized by its piperidine ring, bromophenol moiety, and aminomethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and potential applications in drug development.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1915957-21-9
- Molecular Formula : C₁₃H₁₉BrN₂O
- Molecular Weight : 299.21 g/mol
The compound's structure allows for interaction with various biological targets, which is crucial for its activity in therapeutic contexts.
This compound has been shown to interact with several enzymes and proteins. Notably, it binds with serine/threonine-protein kinase Chk1, a key player in cell cycle regulation. This interaction suggests a role in modulating cell proliferation and survival pathways.
The compound influences multiple cellular processes:
- Cell Cycle Regulation : It affects signaling pathways that govern the cell cycle, potentially leading to cell cycle arrest.
- Apoptosis Induction : Studies indicate that it can induce apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization. This is evidenced by the activation of caspase-3/7, which plays a pivotal role in the apoptotic pathway .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic effects across various cancer cell lines, including:
- Breast cancer
- Pancreatic cancer
- Colon cancer
These effects are typically observed at low micromolar concentrations, indicating significant potency .
Anticancer Potential
The compound's ability to induce apoptosis and alter cell cycle dynamics positions it as a candidate for anticancer drug development. Its mechanism aligns with other piperidine derivatives known for similar properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine | Basic structure | Found in many pharmaceuticals |
| Bromophenol | Antimicrobial properties | Known for efficacy against bacteria |
| Aminomethyl derivatives | Interaction with biological targets | Common in drug development |
The unique combination of features in this compound may confer distinct biological activities not present in simpler compounds.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have shown that this compound can significantly reduce viability in sensitive cancer cell lines through apoptosis induction .
- Mechanistic Insights : The activation of apoptotic pathways and ROS generation were confirmed through assays measuring mitochondrial function and caspase activity .
- Potential as a Proteasome Inhibitor : Similar compounds have demonstrated proteasome inhibition, suggesting that this compound may share this property, thereby enhancing its anticancer profile .
Q & A
Q. What synthetic strategies are recommended for preparing 2-((3-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, piperidine derivatives with aminomethyl groups (e.g., 3-(aminomethyl)piperidine) can react with 4-bromo-2-hydroxybenzaldehyde in the presence of a reducing agent like sodium borohydride. Structural analogs, such as spiropyran derivatives, have been synthesized via condensation reactions between aldehydes and aminophenols, as demonstrated in studies involving 2-aminophenol derivatives . Purification typically involves column chromatography with methanol/dichloromethane gradients.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the piperidinyl and bromophenol moieties. Infrared (IR) spectroscopy can validate functional groups (e.g., -OH, -NH₂). High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol/buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) ensures purity assessment . Mass spectrometry (HRMS) provides molecular weight confirmation.
Q. How can researchers establish baseline biological activity for this compound?
- Methodological Answer : Initial screening should include antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies. For example, bromophenol derivatives have been tested against bacterial strains like E. coli and S. aureus using standardized CLSI protocols. Dose-response curves (0.1–100 µM) and positive controls (e.g., ampicillin) are recommended to validate results .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported pharmacological data?
- Methodological Answer : Contradictions in activity data may arise from assay conditions (e.g., pH, solvent effects). A systematic approach includes:
- Replicating studies under standardized conditions (e.g., PBS buffer at pH 7.4).
- Cross-validating results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
- Leveraging databases like PubChem and Connected Papers to identify confounding variables (e.g., stereochemical impurities) .
Q. What experimental frameworks are suitable for studying environmental persistence?
- Methodological Answer : Environmental fate studies should follow protocols from long-term projects like INCHEMBIOL, which assess:
Q. How to optimize crystallization for X-ray diffraction analysis?
- Methodological Answer : Slow vapor diffusion (e.g., ether into dichloromethane) at 4°C is effective for piperidine derivatives. For bromophenol analogs, co-crystallization with coformers (e.g., carboxylic acids) improves lattice stability. Data collection at synchrotron facilities (e.g., λ = 0.9 Å) enhances resolution for heavy atoms like bromine . Refinement software (e.g., SHELXL) should account for disorder in flexible piperidinyl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
